ROS Probe, HPF

Overview

Description

ROS Probe, HPF (Hydroxyphenyl fluorescein) is a cell-permeable, photo-stable hydroxyphenyl-substituted fluorescein compound . It acts as a highly sensitive fluorescent probe for the detection of hydroxyl radical and peroxynitrite . It has stronger specificity and stability than H2DCFDA .

Synthesis Analysis

HPF is one of the reactive oxygen species (ROS) indicators developed by T. Nagano . It offers greater specificity and stability than dichlorodihydrofluorescein diacetate (H2DCFDA, D399) .Chemical Reactions Analysis

HPF shows limited non-selective reactivity and relatively high resistance to light-induced oxidation . It is nonfluorescent until it reacts with the hydroxyl radical or peroxynitrite anion .Physical And Chemical Properties Analysis

HPF is a stable ROS fluorescent probe dye . It exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm), making it compatible with any instrument that can detect fluorescein .Scientific Research Applications

Reactive Oxygen Species Detection

Hydroxyphenyl fluorescein (HPF) is a fluorescent probe used for detecting intracellular reactive oxidative species (ROS). It specifically detects hydroxyl radicals and peroxynitrite in living cells. This is achieved through a method where cells are treated with HPF and then imaged using a confocal fluorescence microscope, indicating its utility in real-time ROS monitoring (Sugimoto, Miyoshi, & Kawauchi, 2021).

Advancements in Fluorescent Probes

Recent advancements in fluorescent probes for ROS detection have shown that HPF, along with other probes, can reliably detect reactive oxygen species. These probes offer a high degree of selectivity towards specific ROS, providing spatial and temporal information about target biomolecules in in vivo cellular systems (Soh, 2006).

Design and Synthesis of HPF

HPF was designed and synthesized as a novel fluorescence probe to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. This differentiation capability of HPF from other ROS like hydrogen peroxide and superoxide makes it a useful tool in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

ROS Probing in Photodynamic Therapy

In photodynamic therapy, HPF is used to distinguish between Type I and Type II photochemical pathways. This probe is particularly useful in detecting hydroxyl radicals (HO), contributing significantly to understanding the photochemical pathways of various compounds (García-Díaz, Huang, & Hamblin, 2016).

Global Profiling of ROS/RNS

HPF also plays a role in the global profiling of reactive oxygen and nitrogen species (ROS/RNS) in biological systems. It is used in combination with other probes for real-time monitoring of multiple oxidants in cellular systems, which aids in unraveling the complex role of ROS/RNS in redox regulation and signaling (Zielonka et al., 2011).

Evaluation of Probes for OH• Radicals Detection

HPF has been evaluated against other probes for its suitability in detecting OH• radicals. The study showed its effectiveness and stability in measuring OH• radical levels, highlighting its potential for broader applications (Salimi, Yener, & Safari, 2016).

Artifact Considerations in Antibiotic Studies

Research has shown that the increase in HPF signals in antibiotic-exposed bacterial cells is associated with cell size and not necessarily ROS concentration. This indicates the importance of considering artifacts and cell morphology when using HPF in certain studies (Paulander et al., 2014).

Mechanism of Action

Target of Action

The primary target of the ROS Probe, HPF (Hydroxyphenyl Fluorescein) is reactive oxygen species (ROS), specifically the hydroxyl radical (HO•) and peroxynitrite anion (ONOO–) . These ROS are byproducts of various physiological and pathological processes within the body . They interact with a multitude of intracellular substances prone to oxidation, including NADH, NADPH, ascorbic acid, histamine, tryptophan, tyrosine, cysteine, glutathione, proteins, and nucleic acids .

Mode of Action

HPF is a non-fluorescent compound until it reacts with its targets, the hydroxyl radical or peroxynitrite anion . Upon oxidation, HPF exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm) . This fluorescence can be detected using any instrument compatible with fluorescein detection .

Biochemical Pathways

The interaction of HPF with ROS, particularly the hydroxyl radical and peroxynitrite anion, can be used to monitor oxidative stress within cells . Oxidative stress is a key regulator in many physiological activities such as asthma, atherosclerosis, diabetic vascular disease, obesity, many neurodegenerative diseases, and Down syndrome . Therefore, the detection of ROS using HPF can help researchers understand how oxidative stress regulates various intracellular signaling pathways .

Pharmacokinetics

Hpf is known to be cell-permeable , which suggests that it can readily cross cell membranes to interact with intracellular ROS.

Result of Action

The result of HPF’s action is the generation of a strong green fluorescence upon reaction with the hydroxyl radical or peroxynitrite anion . This fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry . The intensity of the fluorescence is indicative of the level of ROS within the cell, providing a measure of oxidative stress .

Action Environment

The action of HPF is influenced by the cellular environment, particularly the presence and concentration of ROS. The fluorescence of HPF increases upon contact with ROS, indicating that the probe’s action, efficacy, and stability are dependent on the oxidative state of the cell . .

Safety and Hazards

Future Directions

Fluorescent probes for the detection of ROS are promising tools to enhance our understanding of the physiological roles of ROS . They provide spatial and temporal information about target biomolecules in in vivo cellular systems . The development of selective probes for specific ROS is expected to have great potential for elucidating unknown physiological mechanisms associated with their target ROS .

Biochemical Analysis

Biochemical Properties

HPF is non-fluorescent until it reacts with hydroxyl radicals or peroxynitrite anions . It exhibits bright green fluorescence upon reaction, making it a valuable tool for detecting these reactive species . The fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry .

Cellular Effects

HPF is used to measure hydroxyl radical in cells . The presence of hydroxyl radicals can indicate oxidative stress, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HPF involves its reaction with hydroxyl radicals or peroxynitrite anions within the cell . Upon reaction, HPF transforms from a non-fluorescent state to a fluorescent state, emitting bright green fluorescence . This change can be detected and quantified, providing a measure of the level of these reactive species within the cell .

Temporal Effects in Laboratory Settings

The effects of HPF can change over time in laboratory settings. As a stable compound, HPF maintains its ability to react with hydroxyl radicals and peroxynitrite anions over time

Metabolic Pathways

HPF is involved in the detection of reactive oxygen species, specifically hydroxyl radicals and peroxynitrite anions . These species are part of various metabolic pathways and can interact with a variety of enzymes and cofactors .

Transport and Distribution

HPF is cell-permeant, meaning it can freely cross cell membranes and distribute throughout cells . Once inside the cell, it can react with hydroxyl radicals and peroxynitrite anions wherever they are present .

Subcellular Localization

As a cell-permeant compound, HPF can localize to various subcellular compartments . Its localization is likely determined by the presence of hydroxyl radicals and peroxynitrite anions, as it reacts with these species to produce fluorescence .

properties

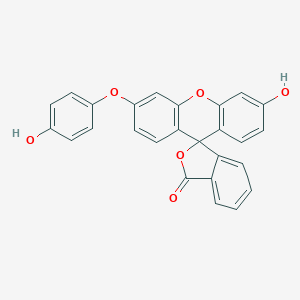

IUPAC Name |

3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSMYDPUKBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587912 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359010-69-8 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

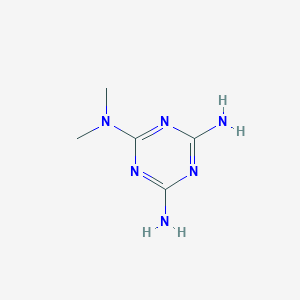

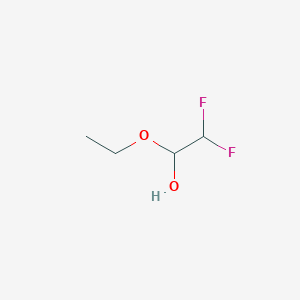

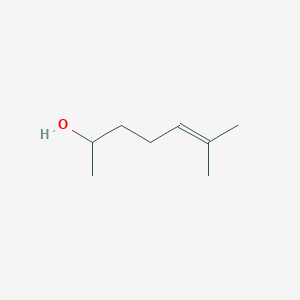

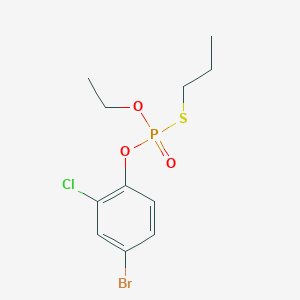

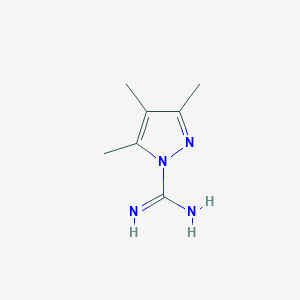

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)